2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole
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Overview
Description
2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a nitrophenyl-substituted ketone with an amine and an oxidizing agent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-methoxy-4-phenyl-1,3-oxazole
- 2-tert-Butyl-5-methoxy-4-(4-chlorophenyl)-1,3-oxazole
- 2-tert-Butyl-5-methoxy-4-(4-methylphenyl)-1,3-oxazole
Uniqueness
2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl and methoxy groups also contributes to its distinct properties compared to other oxazole derivatives.
Properties
CAS No. |
109988-42-3 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)13-15-11(12(19-4)20-13)9-5-7-10(8-6-9)16(17)18/h5-8H,1-4H3 |
InChI Key |
BFSXZAFWKBURDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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